Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate
Overview
Description
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and pyridine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of these kinases can lead to the suppression of cancer cell growth by blocking key signaling pathways like Ras/Erk and PI3K/Akt .
Comparison with Similar Compounds
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings and may exhibit different biological activities.
1H-pyrazolo[4,3-d]pyrimidines: These compounds include an additional nitrogen atom in the ring system, which can alter their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-10-11-6(5)2-3-9-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWRQOHUTDDIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245129 | |
Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140239-96-8 | |
Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140239-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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